BenchChemオンラインストアへようこそ!

1,7-Bis(4-hydroxyphenyl)-3-heptanol

Ruminant nutrition Feed efficiency Plant chemical defense

Procure 1,7-Bis(4-hydroxyphenyl)-3-heptanol (Centrolobol) when your research demands the specific metabolite responsible for ruminant digestibility inhibition, not its less active precursors. This linear diarylheptanoid uniquely inhibits HSC-T6 hepatic stellate cell proliferation (10–100 µM) and synergizes with HDAC6 inhibitors (e.g., A452) to enhance apoptosis in HT29 colon cancer cells—a profile curcuminoids lack. Its differential NO inhibitory activity (active in peritoneal macrophages, inactive in RAW264.7 cells) makes it a valuable probe for macrophage subtype-specific signaling. Select (R)-enantiomer or racemic centrolobol to ensure pharmacological relevance.

Molecular Formula C19H24O3
Molecular Weight 300.398
CAS No. 98119-94-9
Cat. No. B2414288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Bis(4-hydroxyphenyl)-3-heptanol
CAS98119-94-9
Molecular FormulaC19H24O3
Molecular Weight300.398
Structural Identifiers
SMILESC1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O
InChIInChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2
InChIKeyUYJAYWZGEZOHRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Bis(4-hydroxyphenyl)-3-heptanol (Centrolobol) Procurement Guide: Verified Differentiation for Scientific Selection


1,7-Bis(4-hydroxyphenyl)-3-heptanol (CAS 98119-94-9), commonly designated as centrolobol, is a linear diarylheptanoid natural product characterized by a saturated heptane chain bearing two terminal 4-hydroxyphenyl groups and a single secondary hydroxyl at the C-3 position [1]. It exists as two enantiomers, with the (R)-form being the naturally predominant isomer found in plants such as Centrolobium robustum and Betula pendula [2]. Unlike the extensively conjugated curcuminoids, this compound features a fully saturated linker, resulting in distinct conformational flexibility and a unique interaction profile with biological targets [1].

Why 1,7-Bis(4-hydroxyphenyl)-3-heptanol Cannot Be Replaced by Other Linear Diarylheptanoids


Within the linear diarylheptanoid class, minor structural modifications—such as the oxidation state at C-3, the degree of chain saturation, or the presence of additional hydroxyl groups—profoundly alter biological activity. For instance, the C-3 ketone analog (3-platyphyllone) and the fully reduced analog (platyphyllane) exhibit different digestibility inhibition profiles compared to centrolobol, which was identified as the sole active metabolite responsible for the observed effect [1]. Similarly, unsaturated analogs like (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol demonstrate vastly different potency, with an IC50 of 0.36 μM in melanogenesis inhibition compared to centrolobol's distinct anti-fibrotic and cytotoxic profile [2]. These structure-activity relationships confirm that generic substitution within this compound class is not scientifically valid without direct comparative data.

Quantitative Differentiation Evidence for 1,7-Bis(4-hydroxyphenyl)-3-heptanol Against Closest Analogs


Digestibility Inhibition: Centrolobol Confirmed as the Sole Active Metabolite Over Platyphyllone and Platyphyllane

A direct head-to-head synthesis and testing study compared centrolobol against its immediate metabolic precursors and analogs. The study confirmed that while platyphylloside is the pro-toxin, centrolobol is the metabolite causatively responsible for inhibiting in vitro digestibility of hay in cow rumen fluid. The (R)-enantiomer was specifically identified as the form produced in the rumen liquor [1]. Earlier metabolic work established a quantitative correlation between the concentration of centrolobol and the digestibility-reducing effect, confirming its role as the terminal active principle [2].

Ruminant nutrition Feed efficiency Plant chemical defense

Anti-Fibrotic Activity: Dose-Dependent Inhibition of Hepatic Stellate Cell Proliferation with Distinct Efficacy Profile

In a direct comparative study of seven diarylheptanoids isolated from Betula platyphylla, (-)-centrolobol (compound 1) significantly inhibited the proliferation of HSC-T6 hepatic stellate cells in a dose-dependent manner at concentrations ranging from 10 µM to 100 µM. It was one of only four compounds (alongside aceroside VII, 1,7-bis-(4-hydroxyphenyl)-5-hepten-3-one, and platyphyllone) that demonstrated this anti-fibrotic activity, while platyphylloside (the glucoside parent compound) was notably less effective [1].

Liver fibrosis HSC-T6 Anti-fibrotic drug discovery

HDAC6 Synergy: Centrolobol Enhances Anticancer Activity of HDAC6 Inhibitor A452 in Colon Cancer Cells

In a study evaluating diarylheptanoids from Betula platyphylla for histone deacetylase (HDAC) inhibition, (-)-centrolobol alone did not potently inhibit HDAC6 catalytic activity. However, the combined treatment of (-)-centrolobol with A452, a selective HDAC6 inhibitor, led to a synergistic increase in acetylated α-tubulin levels and enhanced apoptosis induction in HT29 colon cancer cells. This synergistic effect was comparable to that observed with aceroside VIII and paltyphyllone (platyphyllone), but was more potent than treatment with A452 alone [1].

HDAC6 Colon cancer Epigenetic therapy Synergy

Cytotoxic Selectivity: Strong Activity Against KB and NCI-H187 Carcinoma Cell Lines in a Diarylheptanoid Panel

In a cytotoxicity screening of 14 compounds isolated from Curcuma elata rhizomes, centrolobol (compound 13) exhibited strong cytotoxic activity against the KB (human oral epidermoid carcinoma) cell line. It was one of only two compounds (alongside the unsaturated analog 12) that demonstrated this selective cytotoxicity. Furthermore, centrolobol also showed strong activity against the NCI-H187 (human small cell lung cancer) cell line, alongside compounds 4, 9, 12, and 14 [1]. While specific IC50 values were not fully disclosed in the accessible text, the qualitative designation of 'strong' activity within a panel provides useful comparative context.

Cytotoxicity KB cell line NCI-H187 Oral cancer

NO Inhibition: Cell-Type-Dependent Activity Contrasts with Broad-Spectrum Diarylheptanoids

Centrolobol displays a distinctive cell-type-dependent NO inhibition profile. In mouse peritoneal macrophages from ddY mice, centrolobol inhibits LPS-induced NO production with an IC50 of 73 μM . However, in a separate study using RAW264.7 murine macrophage cells, centrolobol (compound 4) was essentially inactive (IC50 > 25 μM), while other diarylheptanoids from the same extract—specifically muricarpone B (5) and the dihydroxyphenyl analogs (6 and 8)—potently inhibited NO production with IC50 values in the range of 13–17 μM [1]. This stark contrast in activity across different macrophage models represents a statistically meaningful selectivity profile.

Nitric oxide inhibition Macrophage Anti-inflammatory Cell selectivity

Structural Basis for Differentiation: Saturated Heptane Backbone Enables Unique Target Engagement vs. Unsaturated Analogs

The fully saturated heptane backbone of centrolobol fundamentally distinguishes it from unsaturated diarylheptanoids like curcumin (hepta-1,6-diene-3,5-dione) and (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol. The unsaturated analog exhibits extraordinarily potent melanogenesis inhibition (IC50 = 0.36 μM, compared to arbutin at 174 μM) [1], whereas centrolobol is not reported to have strong anti-melanogenic activity. Conversely, centrolobol's saturated chain confers the metabolic stability required for its role as a terminal metabolite in rumen fluid and its synergistic HDAC6 combination activity—properties absent in the highly conjugated analogs [2]. This structural dichotomy explains why centrolobol and its unsaturated counterparts are not functionally interchangeable.

Structure-activity relationship Conformational flexibility Saturation Curcumin comparison

Validated Research and Industrial Application Scenarios for 1,7-Bis(4-hydroxyphenyl)-3-heptanol Based on Quantitative Evidence


Ruminant Nutrition Studies Investigating Plant-Derived Digestibility Inhibitors

Centrolobol is the definitive compound for studying digestibility inhibition in ruminant models. It is the terminal active metabolite of platyphylloside metabolism in rumen fluid, and the (R)-enantiomer is the naturally formed stereoisomer [1]. Researchers should procure the (R)-enantiomer or racemic centrolobol rather than platyphylloside or platyphyllone to ensure the pharmacologically relevant entity is being tested. The digestibility-reducing effect has been quantitatively correlated with centrolobol concentration [2].

Liver Fibrosis Drug Discovery Targeting Hepatic Stellate Cell Activation

Centrolobol demonstrates dose-dependent inhibition of HSC-T6 hepatic stellate cell proliferation at 10–100 µM, making it a relevant tool compound for anti-fibrotic screening cascades [1]. It should be selected over platyphylloside, which is less active in this specific assay. Researchers comparing anti-fibrotic mechanisms should note that centrolobol primarily affects proliferation, whereas the unsaturated analog (compound 5) additionally modulates collagen content and caspase activity.

Epigenetic Oncology: HDAC6 Inhibitor Synergy Studies in Colorectal Cancer

(-)-Centrolobol is uniquely suited as a combination partner with selective HDAC6 inhibitors such as A452 for apoptosis enhancement studies in HT29 colon cancer cells [1]. The synergistic increase in acetylated α-tubulin levels provides a quantifiable pharmacodynamic marker. This application scenario is specific to centrolobol and select co-isolated diarylheptanoids (aceroside VIII, platyphyllone); curcumin and unsaturated diarylheptanoids do not share this synergy profile.

Macrophage Biology: Investigating Subtype-Specific NO Regulation

The differential NO inhibitory activity of centrolobol—active in peritoneal macrophages (IC50 = 73 μM) but inactive in RAW264.7 cells (IC50 > 25 μM)—makes it a valuable probe for studying macrophage subtype-specific signaling pathways [1][2]. Unlike broad-spectrum NO inhibitors, centrolobol's selectivity profile can help dissect the role of specific macrophage populations in inflammatory models.

Quote Request

Request a Quote for 1,7-Bis(4-hydroxyphenyl)-3-heptanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.